molecular formula C35H36N4O6 B1228049 Harderoporphyrin CAS No. 30783-27-8

Harderoporphyrin

Cat. No.: B1228049
CAS No.: 30783-27-8
M. Wt: 608.7 g/mol
InChI Key: KECOXFKVIHSIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Harderoporphyrin is a member of porphyrins.

Scientific Research Applications

Harderoporphyrin: Characteristics and Synthesis

  • This compound has been identified as 4,6,7-tri(2-carboxyethyl)-1,3,5,8-tetramethyl-2-vinylporphin, synthesized via the b-oxobilane route (Jackson et al., 1976).

Misconceptions and Corrections in Research

  • Initially reported as a tricarboxylic acid porphyrin in rodent Harderian glands, later research corrected this, revealing that this compound as originally defined never existed. This rectification was based on scrutinizing earlier publications and identifying procedural artifacts that led to errors (Gorchein et al., 2005).

Biomarkers for Exposure

  • This compound has been measured in the Harderian glands of rodents as a biomarker for both single sub-lethal and chronic arsenic exposure, showing its potential in toxicology research (Ng et al., 2002).

This compound in Coproporphyria

  • Studies have shown that mutations in the human CPO gene can lead to the clinical expression of either hepatic hereditary coproporphyria or erythropoietic harderoporphyria, with this compound accumulation being a significant aspect of these conditions (Schmitt et al., 2005).

Role in Metabolic Disorders

  • This compound and its metabolites have been characterized in the feces of patients with hereditary coproporphyria, highlighting its relevance in studying metabolic disorders (Danton & Lim, 2004).

Insights from Genetic Studies

  • Genetic studies have found specific mutations in the CPOX gene leading to the accumulation of this compound, providing insight into genetic predispositions to certain metabolic disorders (Lamoril et al., 1995).

Clinical Implications

  • Cases of harderoporphyria, evidenced by increased this compound levels, shed light on the molecular heterogeneity of this rare porphyria and its potential causes of chronic photosensitivity (Moghe et al., 2019).

Properties

CAS No.

30783-27-8

Molecular Formula

C35H36N4O6

Molecular Weight

608.7 g/mol

IUPAC Name

3-[7,18-bis(2-carboxyethyl)-12-ethenyl-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C35H36N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,13-16,36,39H,1,7-12H2,2-5H3,(H,40,41)(H,42,43)(H,44,45)

InChI Key

KECOXFKVIHSIBO-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O

Synonyms

harderoporphyrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harderoporphyrin
Reactant of Route 2
Harderoporphyrin
Reactant of Route 3
Harderoporphyrin
Reactant of Route 4
Harderoporphyrin
Reactant of Route 5
Harderoporphyrin
Reactant of Route 6
Harderoporphyrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.